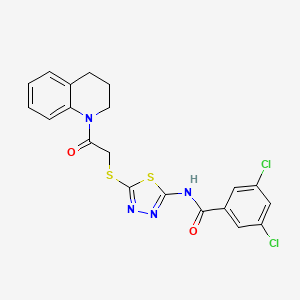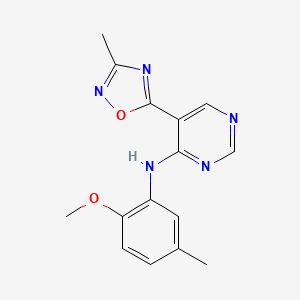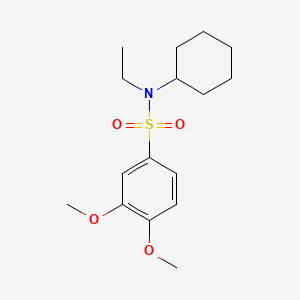![molecular formula C6H3BrFN3 B2802982 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine CAS No. 1256822-80-6](/img/structure/B2802982.png)
3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involved a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .Chemical Reactions Analysis
Pyrazolo[3,4-b]pyridine derivatives were evaluated for their activities to inhibit TRKA . Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry Applications
- A precursor for constructing new polyheterocyclic ring systems, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, was used to synthesize various derivatives with potential antibacterial properties through reactions with different chemical entities. This research demonstrates the compound's versatility as a building block in heterocyclic chemistry, offering pathways to novel polyheterocyclic compounds with potential biological activities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Biomedical Applications
- A comprehensive review of 1H-Pyrazolo[3,4-b]pyridines, including over 300,000 compounds, highlights their diverse biomedical applications. The review covers the synthetic methodologies for these compounds and the wide range of substituents that can be introduced, showcasing their significant potential in drug discovery and medicinal chemistry (Donaire-Arias et al., 2022).
Fluorine-Containing Compounds Synthesis
- The synthesis of new fluorine-containing 5-amino-1,3-disubstituted pyrazoles and 1H-pyrazolo[3,4-b]pyridines has been explored, with these compounds being characterized by spectral studies. The introduction of fluorine atoms into the pyrazolo[3,4-b]pyridine scaffold could enhance the biological activity and physicochemical properties of these molecules (Joshi, Pathak, & Garg, 1979).
Antibacterial and Antioxidant Candidates
- Novel 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine linked various sulfonamide derivatives were synthesized and shown to possess significant antibacterial and antioxidant properties. This study underscores the potential of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives in developing new therapeutic agents (Variya, Panchal, & Patel, 2019).
Photoinduced Tautomerization Studies
- Research on 2-(1H-pyrazol-5-yl)pyridines and their derivatives, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, revealed three types of photoreactions, highlighting the unique photochemical properties of these compounds. These findings could have implications for developing photoresponsive materials or molecular switches (Vetokhina et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-5-fluoro-1H-pyrazolo[3,4-B]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . Among the synthesized derivatives of this compound, one showed acceptable activity with an IC50 value of 56 nM and inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
The compound has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cell proliferation, as demonstrated in the Km-12 cell line . This suggests that the compound could potentially be used in the treatment of cancers associated with overactive TRKs.
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromo-5-fluoro-2H-pyrazolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-5-4-1-3(8)2-9-6(4)11-10-5/h1-2H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRFTNZERDLUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2802899.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802904.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2802906.png)
![2-[4-(benzyloxy)-2-chlorobenzoyl]-N-ethyl-1-hydrazinecarboxamide](/img/structure/B2802907.png)


![2-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B2802911.png)
![N-cyclohexyl-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2802913.png)



